Rabeprazole thioéther
Vue d'ensemble
Description
Applications De Recherche Scientifique
Rabeprazole sulfide has several scientific research applications, including:
Mécanisme D'action
Target of Action
Rabeprazole thioether, also known as Rabeprazole Sulfide, primarily targets the H+, K+ ATPase of the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, Rabeprazole thioether effectively suppresses gastric acid secretion .
Mode of Action
Rabeprazole thioether is a prodrug that becomes active in the acidic environment of the parietal cells . It inhibits the H+, K+ ATPase enzyme, thereby suppressing both basal and stimulated gastric acid secretion in a dose-dependent manner . This inhibition prevents the production of stomach acid, reducing symptoms and preventing injury to the esophagus or stomach in patients with gastroesophageal reflux disease (GERD) or ulcers .
Biochemical Pathways
Rabeprazole is metabolized mainly non-enzymatically to rabeprazole-thioether . This compound is then further metabolized, with CYP3A4 identified as the major enzyme responsible for the formation of Rabeprazole from Rabeprazole-thioether . The difference in the enantioselective disposition of Rabeprazole is determined by stereoselectivity in CYP3A4-mediated metabolic conversion from Rabeprazole-thioether to Rabeprazole .
Pharmacokinetics
The pharmacokinetics of Rabeprazole thioether involve its metabolism by CYP2C19 and CYP3A4 in the liver . Its metabolites include a thioether carboxylic acid metabolite, a thioether glucuronide metabolite, and a sulfone metabolite . Approximately 90% of the drug is excreted via the kidneys as metabolites . The elimination half-life of Rabeprazole is approximately 1 hour .
Result of Action
The primary result of Rabeprazole thioether’s action is the reduction of gastric acid production. This leads to the healing of gastrointestinal ulcers, the treatment of symptoms of GERD, the eradication of Helicobacter pylori, and the treatment of hypersecretory conditions such as Zollinger-Ellison Syndrome .
Action Environment
The action of Rabeprazole thioether is influenced by the acidic environment of the stomach. It is in this environment that Rabeprazole thioether is converted into its active form . Additionally, the efficacy of Rabeprazole thioether can be influenced by factors such as the patient’s diet, the presence of other medications, and individual variations in metabolism .
Analyse Biochimique
Biochemical Properties
Rabeprazole thioether is involved in various biochemical reactions, primarily related to its parent compound, rabeprazole. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C19 and CYP3A4. These enzymes are responsible for the further metabolism of rabeprazole thioether, converting it back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether . The interactions between rabeprazole thioether and these enzymes are crucial for its pharmacological activity and elimination from the body.
Cellular Effects
Rabeprazole thioether affects various cellular processes, particularly in gastric parietal cells where it influences acid secretion. By interacting with the H+/K±ATPase enzyme, rabeprazole thioether helps inhibit gastric acid production This inhibition impacts cell signaling pathways related to acid secretion and can alter gene expression and cellular metabolism in the stomach lining
Molecular Mechanism
The molecular mechanism of rabeprazole thioether involves its interaction with the H+/K±ATPase enzyme in gastric parietal cells. Rabeprazole thioether binds to this enzyme, inhibiting its activity and thereby reducing gastric acid secretion . This binding is non-covalent and reversible, allowing for the regulation of acid production. The compound’s interaction with cytochrome P450 enzymes also plays a role in its metabolism and clearance from the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rabeprazole thioether change over time due to its stability and degradation. Rabeprazole thioether is relatively stable under alkaline conditions but degrades rapidly in acidic environments . This degradation can lead to the formation of other metabolites, which may have different effects on cellular function. Long-term studies have shown that rabeprazole thioether can maintain its inhibitory effects on gastric acid secretion over extended periods, although its stability and activity may decrease over time .
Dosage Effects in Animal Models
The effects of rabeprazole thioether vary with different dosages in animal models. At lower doses, rabeprazole thioether effectively inhibits gastric acid secretion without significant adverse effects . At higher doses, it can cause toxic effects, including alterations in liver enzyme levels and potential damage to gastric mucosa . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.
Metabolic Pathways
Rabeprazole thioether is primarily metabolized through non-enzymatic reduction and further processed by cytochrome P450 enzymes . The main metabolic pathway involves its conversion back to rabeprazole or to other metabolites like desmethylrabeprazole-thioether. These metabolic processes are crucial for the compound’s pharmacokinetics and overall efficacy in reducing gastric acid production .
Transport and Distribution
Rabeprazole thioether is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed to gastric parietal cells, where it exerts its effects . The compound’s distribution is influenced by its interactions with transport proteins and its ability to cross cellular membranes. Rabeprazole thioether’s localization in gastric tissues is essential for its inhibitory action on acid secretion .
Subcellular Localization
Rabeprazole thioether is primarily localized in the gastric parietal cells, where it interacts with the H+/K±ATPase enzyme . This subcellular localization is critical for its function in inhibiting acid secretion. The compound’s targeting to these cells is facilitated by its chemical properties and interactions with cellular components. Post-translational modifications and specific targeting signals may also play a role in directing rabeprazole thioether to its site of action .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le sulfure de rabéprazole peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction du 2-mercaptobenzimidazole avec la 4-(3-méthoxypropoxy)-3-méthylpyridine en présence d'une base telle que l'hydroxyde de sodium . La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol sous reflux.
Méthodes de Production Industrielle : Dans les milieux industriels, le sulfure de rabéprazole est souvent produit en utilisant des micro-réacteurs à flux continu, qui offrent une meilleure efficacité réactionnelle et une meilleure stabilité par rapport aux procédés par lots traditionnels . L'oxydation du sulfure de rabéprazole en rabéprazole est une étape clé du processus de production, utilisant généralement des agents oxydants tels que l'hypochlorite de sodium .
Analyse Des Réactions Chimiques
Types de Réactions : Le sulfure de rabéprazole subit plusieurs types de réactions chimiques, notamment :
O-Déméthylation : Le sulfure de rabéprazole peut également subir une O-déméthylation pour former des métabolites O-déméthylés.
Réactifs et Conditions Communs :
Agents Oxydants : Hypochlorite de sodium, acide m-chloroperbenzoïque.
Conditions de Réaction : Reflux dans des solvants tels que l'éthanol ou le méthanol, micro-réacteurs à flux continu pour la production industrielle.
Principaux Produits :
Rabéprazole : Le principal produit formé par l'oxydation du sulfure de rabéprazole.
Métabolites O-Déméthylés : Formés par des réactions de O-déméthylation.
4. Applications de la Recherche Scientifique
Le sulfure de rabéprazole a plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse du rabéprazole et d'autres dérivés du benzimidazole.
Industrie : Employé dans la production continue de rabéprazole utilisant des technologies avancées de micro-réacteurs.
5. Mécanisme d'Action
Le sulfure de rabéprazole lui-même n'a pas de mécanisme d'action direct, car c'est un composé intermédiaire. Son produit d'oxydation, le rabéprazole, exerce ses effets en inhibant l'enzyme adénosine triphosphatase hydrogène-potassium (H+/K+ ATPase) dans les cellules pariétales gastriques . Cette inhibition bloque la dernière étape de la sécrétion d'acide gastrique, réduisant la production totale d'acide et soulageant les conditions liées à l'acide .
Comparaison Avec Des Composés Similaires
Le sulfure de rabéprazole peut être comparé à d'autres intermédiaires d'inhibiteurs de la pompe à protons, tels que :
Sulfure d'Oméprazole : Structure et fonction similaires, utilisé dans la synthèse de l'oméprazole.
Sulfure de Lansoprazole : Un autre intermédiaire utilisé dans la production du lansoprazole.
Unicité : Le sulfure de rabéprazole est unique en raison de sa structure spécifique et de l'efficacité de son oxydation en rabéprazole, qui a une biodisponibilité élevée et un début d'action rapide par rapport aux autres inhibiteurs de la pompe à protons .
Propriétés
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117977-21-6 | |
Record name | Rabeprazole-thioether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.